3-Ethyl-4-(hydroxymethyl)phenylboronic acid
Overview
Description
3-Ethyl-4-(hydroxymethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethyl group and a hydroxymethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
3-Ethyl-4-(hydroxymethyl)phenylboronic acid, like other boronic acids, primarily targets carbon-based compounds in organic synthesis . It is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process called transmetalation, which is a key step in Suzuki–Miyaura coupling . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This reaction is generally mild and functional group tolerant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound can also participate in other transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
Pharmacokinetics
It’s known that boronic esters, including pinacol boronic esters, are generally stable and easy to handle . They are usually bench stable, easy to purify and often even commercially available . These features make them attractive for chemical transformations .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of biologically active molecules, including inhibitors for Mycobacterium tuberculosis H37Rv chorismate mutase, HIV protease inhibitors with antiviral activity against drug-resistant viruses, and Pyrrole derivatives for use as PDE4B inhibitors .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the pH strongly influences the rate of the reaction . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-(hydroxymethyl)phenylboronic acid typically involves the borylation of a suitable aromatic precursor. One common method is the reaction of 3-ethyl-4-(hydroxymethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . Another approach involves the direct borylation of 3-ethyl-4-(hydroxymethyl)phenyl halides using diboronyl reagents under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides under palladium catalysis.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The boronic acid group can participate in substitution reactions to form boronate esters or other derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Alcohols or diols for ester formation, often under acidic or basic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or other coupled products.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Boronate esters or other substituted derivatives.
Scientific Research Applications
3-Ethyl-4-(hydroxymethyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the ethyl and hydroxymethyl substituents, making it less versatile in certain synthetic applications.
4-(Hydroxymethyl)phenylboronic acid: Similar structure but without the ethyl group, which can influence its reactivity and selectivity in reactions.
3-(Hydroxymethyl)phenylboronic acid: Similar but with the hydroxymethyl group in a different position, affecting its chemical behavior.
Uniqueness: 3-Ethyl-4-(hydroxymethyl)phenylboronic acid’s unique combination of substituents provides distinct reactivity and selectivity advantages in synthetic applications, making it a valuable reagent in organic chemistry.
Properties
IUPAC Name |
[3-ethyl-4-(hydroxymethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-2-7-5-9(10(12)13)4-3-8(7)6-11/h3-5,11-13H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKOEEYGZSEUFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO)CC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226707 | |
Record name | Boronic acid, B-[3-ethyl-4-(hydroxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-80-3 | |
Record name | Boronic acid, B-[3-ethyl-4-(hydroxymethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-ethyl-4-(hydroxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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